molecular formula C10H11ClN6OS B2381802 (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride CAS No. 2059015-25-5

(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride

Cat. No.: B2381802
CAS No.: 2059015-25-5
M. Wt: 298.75
InChI Key: AQIMVJRBNQUQIV-UHFFFAOYSA-N
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Description

(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The triazole ring can be introduced via azide-alkyne cycloaddition reactions, often referred to as "click chemistry" .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine
  • (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine sulfate
  • (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine phosphate

Uniqueness

What sets (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride apart from similar compounds is its specific combination of heterocyclic rings, which imparts unique electronic and steric properties.

Properties

IUPAC Name

2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6OS.ClH/c11-2-3-16-5-8(13-15-16)10-12-9(14-17-10)7-1-4-18-6-7;/h1,4-6H,2-3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMVJRBNQUQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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